3-Methyl-1H-pyrazolo[4,3-b]pyridine
Overview
Description
3-Methyl-1H-pyrazolo[4,3-b]pyridine belongs to a group of heterocyclic compounds that present two possible tautomeric forms: the 1H- and 2H-isomers. These compounds have been extensively studied due to their diverse chemical properties and potential biomedical applications (Donaire-Arias et al., 2022).
Synthesis Analysis
The synthesis of 3-Methyl-1H-pyrazolo[4,3-b]pyridine typically involves starting materials such as 2-chloronicotinic acid, undergoing processes like reduction, oxidation, oximation, and cyclization. This method offers advantages such as low cost, easy operation, and environmental friendliness, making it suitable for large-scale preparation (Huang Bin & Zha Zhenglin, 2011).
Molecular Structure Analysis
Advanced spectral analysis and quantum studies have been conducted on derivatives of 3-Methyl-1H-pyrazolo[4,3-b]pyridine to understand their molecular structure better. These studies utilize techniques like NMR, MS, and DFT level theory calculations to confirm the structural configurations of synthesized compounds (S. A. Halim & M. Ibrahim, 2022).
Chemical Reactions and Properties
3-Methyl-1H-pyrazolo[4,3-b]pyridines can undergo various chemical reactions, including regioselective synthesis through three-component reactions and cyclization processes. These reactions are facilitated by techniques like ultrasound irradiation, which significantly shortens reaction times and enhances yield (M. Nikpassand et al., 2010).
Physical Properties Analysis
The physical properties of 3-Methyl-1H-pyrazolo[4,3-b]pyridine derivatives have been explored through experimental and theoretical investigations. These studies include analysis of vibrational spectra and thermodynamic parameters, providing insight into the stability and reactivity of these compounds (Khaled Bahgat et al., 2009).
Chemical Properties Analysis
3-Methyl-1H-pyrazolo[4,3-b]pyridines exhibit a range of chemical properties, including their ability to act as potent inhibitors for various receptors. This functionality is attributed to their unique molecular structure, allowing for selective binding and inhibition of targeted receptors (F. Manetti et al., 2005).
Scientific Research Applications
Biomedical Applications :
- Pyrazolo[3,4-b]pyridines, including 3-Methyl-1H-pyrazolo[4,3-b]pyridine derivatives, are explored for their potential in biomedical applications due to their diverse substituent possibilities and synthetic methods. These compounds are significant in drug discovery, particularly in the development of kinase inhibitors and other cancer drug targets (Donaire-Arias et al., 2022).
Material Science and Device Characterization :
- Pyrazolo[4,3-b]pyridine derivatives have been synthesized and characterized for their structural, optical, and electronic properties. These compounds demonstrate stability at high temperatures and have been used in the fabrication of devices like photovoltaic cells and sensors due to their rectification behavior and light-responsive properties (El-Menyawy et al., 2019).
Chemical Synthesis :
- Various synthetic methods have been developed for pyrazolo[3,4-b]pyridines, including microwave-assisted synthesis and solvent-free methods. These techniques offer advantages like shorter reaction times, high yields, and environmentally friendly processes. The derivatives synthesized through these methods are useful in creating diverse molecular structures for further chemical and pharmacological studies (Nikpassand et al., 2010; Shi et al., 2013).
properties
IUPAC Name |
3-methyl-2H-pyrazolo[4,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-5-7-6(10-9-5)3-2-4-8-7/h2-4H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJLBTVYCYWUHCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN1)C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90442632 | |
Record name | 3-Methyl-1H-pyrazolo[4,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90442632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1H-pyrazolo[4,3-b]pyridine | |
CAS RN |
194278-45-0 | |
Record name | 3-Methyl-1H-pyrazolo[4,3-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=194278-45-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methyl-1H-pyrazolo[4,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90442632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.